2,3,4-Trichlorobicyclo[4.2.1]non-3-ene
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Overview
Description
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene is a chlorinated bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is characterized by the presence of three chlorine atoms attached to a bicyclo[4.2.1]non-3-ene framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobicyclo[4.2.1]non-3-ene typically involves the chlorination of bicyclo[4.2.1]non-3-ene. One common method is the reaction of bicyclo[4.2.1]non-3-ene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove chlorine atoms and form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as epoxides or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: Products include partially or fully dechlorinated bicyclic compounds.
Oxidation Reactions: Products include epoxides, ketones, or other oxidized derivatives.
Scientific Research Applications
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorobicyclo[4.2.1]non-3-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]non-3-ene: The parent compound without chlorine atoms.
2,3-Dichlorobicyclo[4.2.1]non-3-ene: A similar compound with two chlorine atoms.
2,3,4,5-Tetrachlorobicyclo[4.2.1]non-3-ene: A more heavily chlorinated derivative.
Uniqueness
2,3,4-Trichlorobicyclo[4.2.1]non-3-ene is unique due to its specific pattern of chlorination, which imparts distinct reactivity and properties compared to its analogs. The presence of three chlorine atoms at specific positions allows for selective chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62307-94-2 |
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Molecular Formula |
C9H11Cl3 |
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2,3,4-trichlorobicyclo[4.2.1]non-3-ene |
InChI |
InChI=1S/C9H11Cl3/c10-7-4-5-1-2-6(3-5)8(11)9(7)12/h5-6,8H,1-4H2 |
InChI Key |
IPCQFKXEPQYOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=C(C2Cl)Cl)Cl |
Origin of Product |
United States |
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